2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile
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Overview
Description
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a hydrazono group, a methoxyimino group, and a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable methoxyimino-propanenitrile precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(ethoxyimino)propanenitrile
- 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(hydroxyimino)propanenitrile
- 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methylthioimino)propanenitrile
Uniqueness
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1E,2E)-N-(2,4-dichloroanilino)-2-methoxyiminoethanimidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c1-17-14-6-8(5-13)15-16-10-3-2-7(11)4-9(10)12/h2-4,6,16H,1H3/b14-6+,15-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYUOPTSQSBAS-PYIQRHLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=C(C=C(C=C1)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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